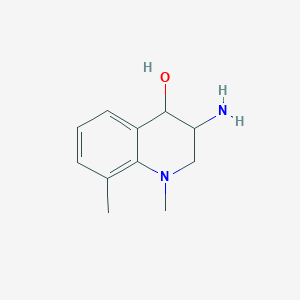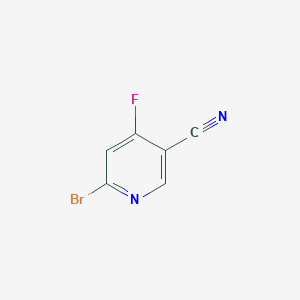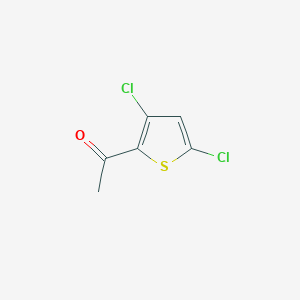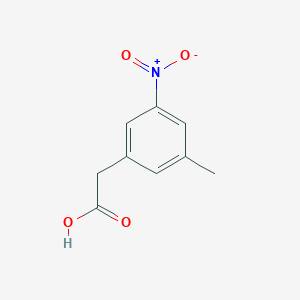
3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-1,8-ジメチル-1,2,3,4-テトラヒドロキノリン-4-オールは、キノリン誘導体のクラスに属する複素環式化合物です。この化合物は、テトラヒドロキノリン環の第3位にアミノ基、第1位と第8位に2つのメチル基、第4位にヒドロキシル基が存在することを特徴としています。
準備方法
合成経路と反応条件
3-アミノ-1,8-ジメチル-1,2,3,4-テトラヒドロキノリン-4-オールの合成は、いくつかの合成経路を通じて達成することができます。一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化させることを含みます。例えば、2,6-ジメチルフェニルアミンと酢酸エチルを塩酸などの強酸の存在下で反応させることで、目的のテトラヒドロキノリン誘導体が生成されます。
工業的生産方法
3-アミノ-1,8-ジメチル-1,2,3,4-テトラヒドロキノリン-4-オールの工業的生産は、一般的に、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴います。これには、連続フローリアクターの使用や、再結晶やクロマトグラフィーなどの高度な精製技術が含まれる場合があります。
化学反応の分析
反応の種類
3-アミノ-1,8-ジメチル-1,2,3,4-テトラヒドロキノリン-4-オールは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いてカルボニル基に酸化することができます。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して対応するアミンに還元することができます。
置換: アミノ基は、ハロアルカンまたはアシルクロリドなどの求電子剤と求核置換反応をすることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカンまたはアシルクロリド。
生成される主な生成物
酸化: 3-アミノ-1,8-ジメチル-1,2,3,4-テトラヒドロキノリン-4-オンの生成。
還元: 3-アミノ-1,8-ジメチル-1,2,3,4-テトラヒドロキノリンの生成。
置換: 化合物のN-アルキルまたはN-アシル誘導体の生成。
科学的研究の応用
3-アミノ-1,8-ジメチル-1,2,3,4-テトラヒドロキノリン-4-オールには、いくつかの科学研究における応用があります。
医薬品化学: これは、潜在的な抗がん剤や抗菌剤など、さまざまな薬理学的に活性な化合物の合成のためのビルディングブロックとして使用されます。
有機合成: この化合物は、複雑な有機分子や天然物の合成における中間体として機能します。
生物学的研究: 生物学的に活性な分子との構造的類似性から、酵素阻害と受容体結合の研究に使用されます。
作用機序
3-アミノ-1,8-ジメチル-1,2,3,4-テトラヒドロキノリン-4-オールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。アミノ基とヒドロキシル基は、これらの標的の活性部位への結合において重要な役割を果たし、それらの生物学的機能の阻害または活性化につながります。この化合物は、水素結合や疎水性相互作用にも関与し、その全体的な活性に貢献しています。
類似の化合物との比較
類似の化合物
4-アミノ-2,3-ジメチル-1-フェニル-3-ピラゾリン-5-オン: 類似の構造的特徴を持つが、異なる生物学的活性を有する別の複素環式化合物。
2,3-ジメチルキノキサリン: テトラヒドロキノリン環ではなくキノキサリン環系を持つ関連化合物。
独自性
3-アミノ-1,8-ジメチル-1,2,3,4-テトラヒドロキノリン-4-オールは、テトラヒドロキノリン環にアミノ基とヒドロキシル基の両方が存在することにより、他の類似化合物と比較して独自の化学反応性と生物学的活性を示します。
類似化合物との比較
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Another heterocyclic compound with similar structural features but different biological activities.
2,3-Dimethylquinoxaline: A related compound with a quinoxaline ring system instead of a tetrahydroquinoline ring.
Uniqueness
3-Amino-1,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is unique due to the presence of both amino and hydroxyl groups on the tetrahydroquinoline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
3-amino-1,8-dimethyl-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C11H16N2O/c1-7-4-3-5-8-10(7)13(2)6-9(12)11(8)14/h3-5,9,11,14H,6,12H2,1-2H3 |
InChIキー |
VXDMQMUDOSCPPO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(C(CN2C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)







![4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11902566.png)

![(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid](/img/structure/B11902571.png)
